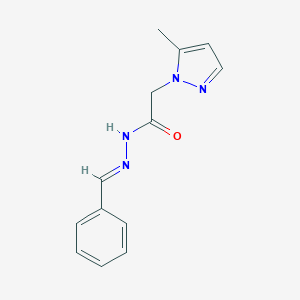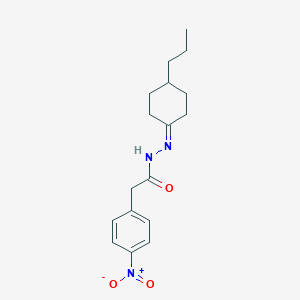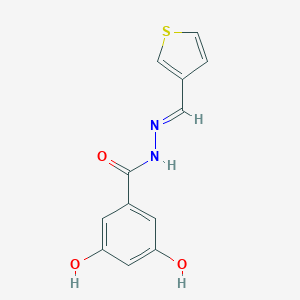![molecular formula C17H23N3O3 B449829 N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE](/img/structure/B449829.png)
N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE is a complex organic compound characterized by its adamantyl and furyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction.
Furyl Group Addition: The furyl group is incorporated via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Hydrazinecarboxamide Formation: The final step involves the reaction of the intermediate with hydrazine to form the hydrazinecarboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the adamantyl or furyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation Products: Oxides and ketones.
Reduction Products: Amines and hydrazines.
Substitution Products: Halogenated derivatives.
科学的研究の応用
N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of N1-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to cell proliferation and apoptosis, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
- N-(3,5-dimethyl-1-adamantyl)acetamide
- Memantine Hydrochloride
- 1-Bromo-3,5-dimethyladamantane
Uniqueness
N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE stands out due to its combination of adamantyl and furyl groups, which confer unique chemical and biological properties not found in similar compounds.
特性
分子式 |
C17H23N3O3 |
|---|---|
分子量 |
317.4g/mol |
IUPAC名 |
1-(1-adamantyl)-3-[(2-methylfuran-3-carbonyl)amino]urea |
InChI |
InChI=1S/C17H23N3O3/c1-10-14(2-3-23-10)15(21)19-20-16(22)18-17-7-11-4-12(8-17)6-13(5-11)9-17/h2-3,11-13H,4-9H2,1H3,(H,19,21)(H2,18,20,22) |
InChIキー |
VHWGLYLSAVQFFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[4-(dimethylamino)benzylidene]-2-(2,4-dimethylanilino)propanohydrazide](/img/structure/B449749.png)
![N'-(2,4-dichlorobenzylidene)-5-[(4-propylphenoxy)methyl]-2-furohydrazide](/img/structure/B449752.png)
![methyl 4-({2-[(E)-(2-nonanoylhydrazinylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B449753.png)
![2-{2-methoxy-4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}-N-phenylacetamide](/img/structure/B449754.png)

![N'-{2-bromo-5-[(4-fluorobenzyl)oxy]benzylidene}-2-quinolinecarbohydrazide](/img/structure/B449759.png)
![4-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(4-CHLORO-2-METHYLPHENYL)-4-OXOBUTANAMIDE](/img/structure/B449760.png)
![3-{4-nitrophenyl}-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]acrylamide](/img/structure/B449761.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[(3-methyl-2-thienyl)methylene]-2-furohydrazide](/img/structure/B449764.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3,4-dimethylbenzohydrazide](/img/structure/B449771.png)


